molecular formula C11H20N2O B11900027 7-(Piperidin-2-yl)azepan-2-one

7-(Piperidin-2-yl)azepan-2-one

Cat. No.: B11900027
M. Wt: 196.29 g/mol
InChI Key: XOJKDCUFORKEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Piperidin-2-yl)azepan-2-one is a heterocyclic compound that features both a piperidine and an azepanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Piperidin-2-yl)azepan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the use of ammonium salts, alkenes, and unsaturated carbonyl compounds in an organophotocatalyzed [1 + 2 + 3] strategy allows for the one-step synthesis of substituted 2-piperidinones . Another method involves the reduction of dienes via [2 + 2] intramolecular cycloaddition, followed by further reduction to yield the desired piperidine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of bulk manufacturing processes and custom synthesis services allows for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

7-(Piperidin-2-yl)azepan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into various piperidine derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogenation catalysts, oxidizing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve mild temperatures and pressures to ensure selectivity and high yields .

Major Products Formed

The major products formed from the reactions of this compound include various substituted piperidines and azepanones, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

7-(Piperidin-2-yl)azepan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Piperidin-2-yl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(Piperidin-2-yl)azepan-2-one include other piperidine and azepanone derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the piperidine and azepanone rings, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

7-piperidin-2-ylazepan-2-one

InChI

InChI=1S/C11H20N2O/c14-11-7-2-1-6-10(13-11)9-5-3-4-8-12-9/h9-10,12H,1-8H2,(H,13,14)

InChI Key

XOJKDCUFORKEQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)NC(C1)C2CCCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.